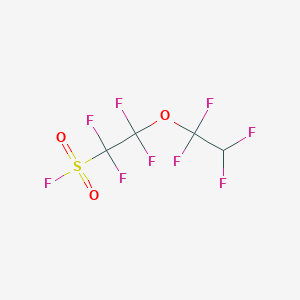
2,4-diisocyanato-1-methylbenzene;2-methyloxirane;oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked is a complex polymeric compound. It is primarily used in industrial applications due to its unique chemical properties. The compound is known for its stability and versatility, making it suitable for various applications in coatings, adhesives, and sealants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked involves a multi-step process. The primary components, oxirane and 2,4-diisocyanato-1-methylbenzene, undergo polymerization in the presence of a catalyst. The reaction conditions typically include controlled temperature and pressure to ensure the desired polymer structure is achieved. Nonylphenol is used to block the polymer, enhancing its stability and preventing premature reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymers with enhanced stability, while reduction can produce derivatives with different mechanical properties.
科学的研究の応用
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its biocompatibility and potential use in medical devices.
Industry: Widely used in coatings, adhesives, and sealants due to its excellent mechanical properties and stability.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. The polymer structure allows it to form stable bonds with different substrates, enhancing its adhesive properties. The nonylphenol blocking group prevents premature reactions, ensuring the compound remains stable until it is applied .
類似化合物との比較
Similar Compounds
Oxirane, 2-methyl-, polymer with oxirane: Similar in structure but lacks the nonylphenol blocking group, resulting in different properties.
Benzene, 2,4-diisocyanato-1-methyl-: A precursor used in the synthesis of the polymer, with distinct chemical properties.
Uniqueness
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked stands out due to its unique combination of stability, versatility, and mechanical properties. The nonylphenol blocking group enhances its stability, making it suitable for a wide range of applications .
特性
CAS番号 |
103458-32-8 |
|---|---|
分子式 |
C14H16N2O4 |
分子量 |
276.29 g/mol |
IUPAC名 |
2,4-diisocyanato-1-methylbenzene;2-methyloxirane;oxirane |
InChI |
InChI=1S/C9H6N2O2.C3H6O.C2H4O/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-3-2-4-3;1-2-3-1/h2-4H,1H3;3H,2H2,1H3;1-2H2 |
InChIキー |
HLAOLBHNYWEARA-UHFFFAOYSA-N |
SMILES |
CC1CO1.CC1=C(C=C(C=C1)N=C=O)N=C=O.C1CO1 |
正規SMILES |
CC1CO1.CC1=C(C=C(C=C1)N=C=O)N=C=O.C1CO1 |
Key on ui other cas no. |
60787-82-8 |
同義語 |
Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















